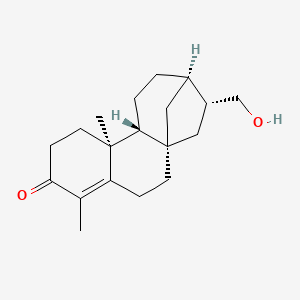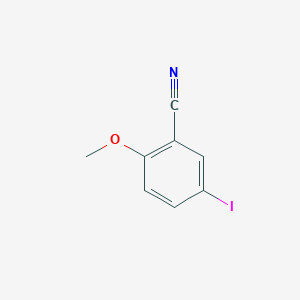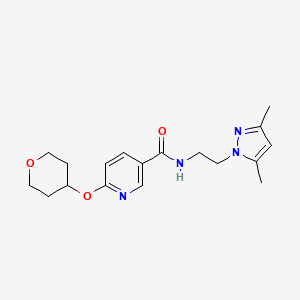
(16R)-17-Hydroxy-19-norkaura-4-ene-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(16R)-17-Hydroxy-19-norkaura-4-ene-3-one, also known as 19-Norandrostenedione, is a synthetic steroid hormone that is commonly used in scientific research. This compound is a prohormone that can be converted into testosterone or estrogen in the body. It has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of (16R)-17-Hydroxy-19-norkaura-4-ene-3-one involves its conversion into testosterone or estrogen in the body. Testosterone is an androgenic hormone that is responsible for the development of male sexual characteristics, while estrogen is a female hormone that is responsible for the development of female sexual characteristics. These hormones play a crucial role in various physiological processes, including muscle growth, bone density, and libido.
Biochemical and Physiological Effects:
(16R)-17-Hydroxy-19-norkaura-4-ene-3-one has been shown to have anabolic and androgenic effects, which may make it useful in the treatment of certain medical conditions. It has been shown to increase muscle mass and strength, improve bone density, and enhance libido. However, it may also have some negative effects on the body, including liver damage, cardiovascular disease, and hormonal imbalances.
Advantages and Limitations for Lab Experiments
One advantage of using (16R)-17-Hydroxy-19-norkaura-4-ene-3-one in lab experiments is its ability to mimic the effects of testosterone and estrogen in the body. This makes it a useful tool for investigating the physiological and biochemical effects of these hormones. However, one limitation of using this compound is its potential for negative side effects, which may make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research involving (16R)-17-Hydroxy-19-norkaura-4-ene-3-one. One area of interest is its potential use in the treatment of certain medical conditions, such as osteoporosis, muscle wasting, and hypogonadism. Another area of interest is its potential use as a performance-enhancing drug, although this is a controversial topic that requires further investigation. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
In conclusion, (16R)-17-Hydroxy-19-norkaura-4-ene-3-one is a synthetic steroid hormone that has been used in various scientific studies to investigate its potential applications in the field of medicine. While it has shown promise in certain areas, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of (16R)-17-Hydroxy-19-norkaura-4-ene-3-one involves the conversion of dehydroepiandrosterone (DHEA) to androstenedione, which is then converted to (16R)-17-Hydroxy-19-norkaura-4-ene-3-onetenedione. This process involves several chemical reactions, including oxidation, reduction, and cyclization. The final product is a white crystalline powder that is soluble in ethanol and methanol.
Scientific Research Applications
(16R)-17-Hydroxy-19-norkaura-4-ene-3-one has been used in various studies to investigate its potential applications in the field of medicine. It has been shown to have anabolic and androgenic effects, which may make it useful in the treatment of certain medical conditions, such as osteoporosis, muscle wasting, and hypogonadism.
properties
IUPAC Name |
(1S,9S,10R,13R,14R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-4-en-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-12-15-5-8-19-9-13(14(10-19)11-20)3-4-17(19)18(15,2)7-6-16(12)21/h13-14,17,20H,3-11H2,1-2H3/t13-,14+,17+,18-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVJYKGXRDAJAR-CZAUZLFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@@]34C[C@@H](CC[C@H]3[C@@]2(CCC1=O)C)[C@@H](C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(16R)-17-Hydroxy-19-norkaura-4-ene-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E)-2-(phenylamino)ethenyl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2611169.png)
![2-[(2-Bromo-6-methylpyridin-3-yl)formamido]-3-phenylpropanamide](/img/structure/B2611170.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2611173.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2611177.png)


![3-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B2611183.png)

![4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid](/img/structure/B2611185.png)

